molecular formula C19H24ClN3OS2 B15181898 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride CAS No. 63906-28-5

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride

Cat. No.: B15181898
CAS No.: 63906-28-5
M. Wt: 410.0 g/mol
InChI Key: XBIIBDDJYHRPHS-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carbothioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride typically involves multiple steps, starting with the formation of the pyrido-benzothiazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The carbothioic acid ester is then introduced through esterification reactions, often using thionyl chloride or similar reagents to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrido[3,2-b][1,4]benzothiazine: A structurally related compound with similar chemical properties.

    Isothipendyl: Another compound with a similar core structure, used in different applications.

    Prothipendyl: Shares structural similarities and is used in medicinal chemistry.

Uniqueness

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

63906-28-5

Molecular Formula

C19H24ClN3OS2

Molecular Weight

410.0 g/mol

IUPAC Name

S-[3-(diethylamino)propyl] pyrido[3,2-b][1,4]benzothiazine-10-carbothioate;hydrochloride

InChI

InChI=1S/C19H23N3OS2.ClH/c1-3-21(4-2)13-8-14-24-19(23)22-15-9-5-6-10-16(15)25-17-11-7-12-20-18(17)22;/h5-7,9-12H,3-4,8,13-14H2,1-2H3;1H

InChI Key

XBIIBDDJYHRPHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCSC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl

Origin of Product

United States

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